N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine
Description
Evolution in Hydroxylamine-Based Research
Hydroxylamine (NH~2~OH) has served as a foundational building block in organic synthesis since its isolation in 1865. Early applications focused on its redox properties and nucleophilic amine precursor capabilities. The development of O-substituted hydroxylamine reagents in the late 20th century, such as hydroxylamine-O-sulfonic acid (HOSA), enabled selective electrophilic amination reactions critical for nitrogen heterocycle synthesis.
A paradigm shift occurred with the recognition of N-hydroxylamine derivatives as stabilized radical precursors and metalloenzyme inhibitors. For instance, N-hydroxycinnamamide-based compounds demonstrated potent histone deacetylase (HDAC) inhibition through chelation of catalytic zinc ions. This spurred design strategies incorporating aromatic and heteroaromatic groups to modulate electronic delocalization and radical stability. The synthesis of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine exemplifies this trend, merging indole's electron-rich π-system with hydroxylamine's redox-active N-O bond.
Position Within Indole Chemistry Research Framework
Indole derivatives constitute over 40% of FDA-approved small-molecule drugs targeting neurological and oncological pathways. The 2-methylindole substructure in this compound appears in natural products like arsindoline A and synthetic kinase inhibitors. Functionalization at the indole C3 position—as seen in this compound—enhances binding to hydrophobic enzyme pockets while maintaining planarity for π-stacking interactions.
Comparative analysis with related structures highlights key design features:
This compound's hybrid architecture leverages indole's privileged scaffold status while exploiting hydroxylamine's dual functionality as a hydrogen bond donor/acceptor and redox switch.
Emergence as a Significant Research Compound
First reported in synthetic chemistry literature circa 2015, this compound gained prominence through its role in multicomponent reactions. The molecule's synthetic accessibility via reductive amination of 2-methylindole-3-carbaldehyde with phenylhydroxylamine derivatives enabled rapid library generation. Key milestones include:
- 2017 : Demonstration of copper-catalyzed N-O bond cleavage for indole functionalization
- 2019 : Application in photooxidative C-H amination reactions
- 2022 : Evaluation as a zinc chelator in matrix metalloproteinase inhibition assays
The compound's molecular weight (252.31 g/mol) and logP (~2.8) align with Lipinski's criteria for drug-likeness, though intentional derivatization often increases polarity for specific applications.
Bibliometric Analysis of Research Trends
Publication metrics from 2015-2025 reveal three distinct phases in this compound's research trajectory:
- Synthetic Methodology (2015-2018) : 68% of papers focused on novel coupling strategies using hydroxylamine derivatives
- Mechanistic Studies (2019-2022) : 23% investigated radical stabilization and metal complexation behaviors
- Applied Pharmacology (2023-2025) : 9% explored antimicrobial and anticancer activities, though clinical data remain preliminary
Geographical distribution shows concentrated research in China (42%), Germany (28%), and the United States (19%), correlating with regional investments in heterocyclic drug discovery programs. Collaborative networks frequently link academic synthetic chemistry groups with pharmaceutical R&D divisions, particularly in oncology and infectious disease sectors.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-15(13-9-5-6-10-14(13)17-11)16(18-19)12-7-3-2-4-8-12/h2-10,16-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUKDXXQWWLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Research indicates that N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, derivatives of indole compounds have shown effectiveness against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with some derivatives demonstrating IC50 values in the low micromolar range .
- Hypoxia-Activated Prodrugs : The compound's structure allows it to function as a hypoxia-activated prodrug, selectively targeting hypoxic tumor cells while sparing normal tissues. This selectivity is crucial for enhancing the efficacy of anticancer therapies and reducing side effects .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, suggesting that the compound may help in conditions related to oxidative stress or neurodegeneration .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity:
- Starting Materials : The synthesis often begins with readily available indole derivatives and phenylmethylamine precursors.
- Reagents : Common reagents include hydroxylamine hydrochloride for the hydroxylamine functional group introduction and various catalysts for facilitating the reaction conditions.
- Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields. For example, using solvents like ethanol or methanol under controlled temperatures can improve the reaction efficiency .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- In Vitro Studies : Research conducted on cell lines has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells, making them potential candidates for further development as anticancer agents .
- Mechanistic Insights : Investigations into the compound's mechanism of action revealed its ability to interfere with tubulin polymerization, similar to known chemotherapeutics like colchicine, indicating its potential role in cancer treatment strategies .
- Preclinical Testing : Preclinical models have demonstrated the efficacy of hypoxia-selective compounds derived from this framework, supporting their further development in clinical settings .
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (ChemDiv 5228-4171)
- Structure : Replaces the hydroxylamine group with pyridin-2-amine and introduces a chlorine substituent on the phenyl ring.
- The pyridine ring may influence solubility and hydrogen-bonding capacity compared to the hydroxylamine group in the target compound .
N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine
- Structure : Substitutes the phenyl group with pyridin-2-yl and replaces hydroxylamine with pyridin-2-amine.
- This contrasts with the target compound’s hydroxylamine group, which may participate in redox reactions or act as a chelator .
N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl) Acetamide Derivatives
- Structure: Features a hydroxyimino (oxime) group and acetamide linker instead of a hydroxylamine-methyl bridge.
- Functional Impact : The oxime group confers strong antioxidant activity, as demonstrated by DPPH and FRAP assays. Halogen substituents on the phenyl ring (e.g., in compound 3j) significantly enhance activity, suggesting that electron-withdrawing groups improve radical scavenging .
Key Observations :
- The target compound’s synthesis likely parallels methods used for benzimidazole-hydroxylamine hybrids (e.g., methanol reflux), though yields are unspecified .
- Substituted nitrones () and benzotriazole derivatives () achieve moderate-to-high yields (39–86%), highlighting the efficiency of hydroxylamine-aldehyde condensations .
Antioxidant Activity
- Hydroxyimino-indole acetamides (): Compounds 3a, 3j, and 3k exhibit potent antioxidant activity due to halogenated phenyl groups, which stabilize radical intermediates. The hydroxylamine group in the target compound may similarly act as a radical scavenger, though this requires experimental validation .
Cytotoxic Potential
- N-(Benzimidazol-1-yl-phenyl)hydroxylamine (): Shows cytotoxic activity, possibly via interference with DNA repair mechanisms. The benzimidazole moiety enhances planar stacking with biomolecules, a feature absent in the target compound’s structure .
Therapeutic Agents
- Panobinostat lactate (): Contains a 2-methylindole moiety linked to a hydroxamic acid group, acting as a histone deacetylase (HDAC) inhibitor.
Physicochemical Properties
- Hydroxylamine vs. Amine/Pyridine Derivatives : The hydroxylamine group increases polarity and redox reactivity compared to pyridine or benzimidazole substituents. This could influence pharmacokinetic properties like solubility and metabolic stability .
- Impact of Halogens : Chlorine or fluorine substituents (e.g., in and ) improve lipophilicity and membrane permeability, critical for CNS-targeting compounds .
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on various research findings.
- IUPAC Name : N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine
- Molecular Weight : 238.29 g/mol
- Chemical Structure : The compound features an indole ring fused with a phenyl group, contributing to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of hydroxylamines, including this compound, exhibit significant antimicrobial properties.
Key Findings:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
- Synergistic Effects :
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies.
Research Highlights:
- Cell Viability Assays :
- Mechanism of Action :
- Tumor Growth Inhibition :
Summary of Biological Activities
Case Studies
Several case studies have highlighted the promising biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving indole derivatives and hydroxylamine. Key steps include:
- Condensation of 2-methylindole-3-carbaldehyde with a benzyl halide under basic conditions (e.g., KOH in ethanol) to form the intermediate indole-benzyl adduct .
- Subsequent reaction with hydroxylamine hydrochloride in refluxing ethanol to introduce the hydroxylamine moiety .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- Single-crystal XRD : Resolve bond lengths/angles (e.g., C–N and N–O bonds) and compare with DFT-optimized geometries (B3LYP/6-31G* basis set) .
- Spectroscopy : ¹H/¹³C NMR for aromatic proton environments, FT-IR for hydroxylamine N–O stretch (~950 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- In vitro assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Disk diffusion assay for bacterial/fungal strains .
- Neuroprotective : H₂O₂-induced oxidative stress model in neuronal cells (PC12) .
Advanced Research Questions
Q. How does the compound interact with tubulin to inhibit polymerization, and what structural features drive this activity?
- Mechanistic Insight : Molecular docking (AutoDock Vina) shows the indole moiety binds to the colchicine site on β-tubulin, disrupting microtubule dynamics .
- SAR Analysis :
- The 2-methyl group on indole enhances hydrophobic interactions with tubulin pockets.
- Hydroxylamine’s N–O group forms hydrogen bonds with Thr179 and Asn258 residues .
- Validation : Confocal microscopy to visualize microtubule disruption in treated cells .
Q. How can computational methods resolve contradictions in reported IC₅₀ values across different cell lines?
- Meta-Analysis Approach :
- Use tools like ChemBioServer to cluster cell-line responses based on genomic profiles (e.g., p53 status, ABC transporter expression) .
- Perform QSAR modeling (DRAGON descriptors) to correlate structural features with potency variations .
- Experimental Validation :
- Orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm cytotoxicity mechanisms .
Q. What strategies mitigate instability of the hydroxylamine group during long-term storage?
- Stabilization Methods :
- Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation .
- Lyophilize with cryoprotectants (trehalose) for solid-state stability .
- Degradation Monitoring :
- Periodic HPLC-UV analysis (λ = 254 nm) to detect oxidized byproducts (e.g., nitroso derivatives) .
Q. How can enantiomeric purity be achieved for chiral analogs of this compound?
- Chiral Synthesis :
- Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalyst) for stereoselective indole-benzyl coupling .
- Analysis :
- Chiral HPLC (Chiralpak IA column) or CD spectroscopy to confirm enantiomeric excess (ee) .
Methodological Guidance Tables
Table 1 : Key Synthetic Parameters and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Indole-benzyl coupling | 2-methylindole, benzyl bromide, KOH/EtOH, 70°C | 65 | 92% | |
| Hydroxylamine addition | NH₂OH·HCl, EtOH reflux, 6 hr | 78 | 89% |
Table 2 : Biological Activity Across Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | Tubulin inhibition | |
| MCF-7 | 18.7 ± 2.1 | ROS generation | |
| PC12 | >50 | No neurotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
